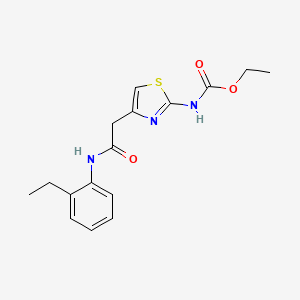

Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

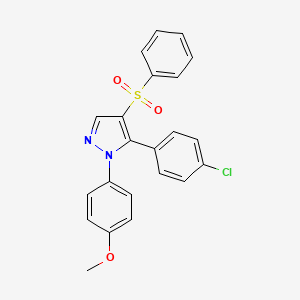

Ethylphenol is an organic compound with the formula C2H5C6H4OH . Thiazole is a ring structure that contains sulfur and nitrogen . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazole ring, for instance, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites on the thiazole and imidazole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement and interaction of its functional groups. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Transformations and Synthesis

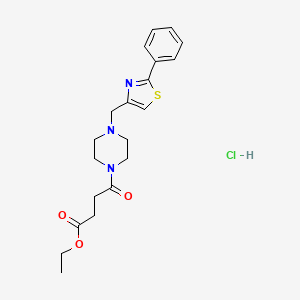

Synthesis of Thiazolo[5,4-c]pyridine Derivatives

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a derivative related to the target compound, was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showing the potential for diverse biological activities (Albreht et al., 2009).

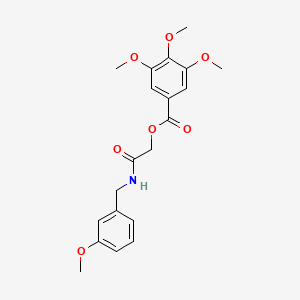

Liquid-Liquid Phase Transfer Catalysis

Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates were efficiently synthesized by reactions of 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles with ethyl chlorocarbamate under liquid-liquid phase transfer catalysis, highlighting a method for creating structurally related compounds with ease of handling and high yield (Chai Lan-qin & Wang Xi-cun, 2004).

Biological Activities and Applications

Molluscicidal Properties

A study on new thiazolo[5,4-d]pyrimidines, which can be structurally related to the target compound, showed molluscicidal properties against snails, suggesting applications in controlling snail populations to combat schistosomiasis (El-bayouki & Basyouni, 1988).

Antitumor and Antifilarial Agents

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives were evaluated for their ability to inhibit leukemia L1210 cell proliferation and demonstrated significant antifilarial activity, indicating their potential as antitumor and antifilarial agents (Kumar et al., 1993).

Mécanisme D'action

Target of Action

Similar compounds with a thiazole nucleus have been reported to exhibit anti-inflammatory and antimicrobial activities. These activities suggest that the compound may target enzymes like cyclooxygenase (COX) involved in inflammation and bacterial cell membranes in the case of antimicrobial action .

Mode of Action

Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to inhibition of the target’s function . For instance, in the case of anti-inflammatory activity, the compound might inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

The compound, by virtue of its potential anti-inflammatory activity, may affect the arachidonic acid pathway. This pathway is responsible for the production of pro-inflammatory mediators, and its inhibition can lead to reduced inflammation . In the case of antimicrobial activity, the compound may disrupt the integrity of bacterial cell membranes, leading to cell death .

Result of Action

The result of the compound’s action would be a reduction in inflammation if the compound exhibits anti-inflammatory activity . If the compound has antimicrobial activity, it would lead to the death of susceptible bacteria .

Orientations Futures

Propriétés

IUPAC Name |

ethyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-3-11-7-5-6-8-13(11)18-14(20)9-12-10-23-15(17-12)19-16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALBCMUTBTZJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)

![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2779910.png)

![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)